

Toxicological profile of Diisobutyl terephthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl terephthalate*

Cat. No.: *B099900*

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Profile of **Diisobutyl Terephthalate**

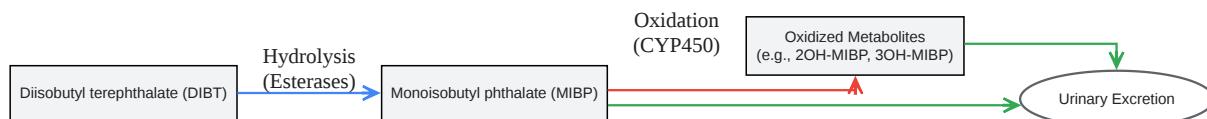
Introduction

Diisobutyl terephthalate (DIBT) is a chemical compound primarily used as a plasticizer to enhance the flexibility and durability of various plastic and rubber materials. It is an isomer of dibutyl terephthalate (DBT) and is often used as a substitute for other phthalates, such as di-n-butyl phthalate (DBP). Its applications range from automotive parts and wire insulation to adhesives, paints, and coatings.^[1] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide provides a comprehensive overview of the toxicokinetics, and toxicological endpoints of DIBT, supported by quantitative data, experimental methodologies, and visual diagrams.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, absorption, and biological activity.

Property	Value	Reference
CAS Number	18699-48-4	[2]
Molecular Formula	C16H22O4	[2] [3]
Molecular Weight	278.34 g/mol	[2] [3]
Appearance	Clear, colorless, oily liquid	[1]
Boiling Point	300.1°C at 760 mmHg	[4]
Density	1.05 g/cm³	[4]
Vapor Pressure	0.00114 mmHg at 25°C	[4]
Solubility	Insoluble in water; soluble in many organic solvents	[1]


Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of DIBT are characterized by rapid absorption and metabolism, with limited accumulation in tissues.

- **Absorption and Distribution:** DIBT appears to be readily absorbed via the dermal route.[\[5\]](#) Following absorption, it undergoes extensive distribution. A toxicokinetic study in rats showed that after oral and intravenous administration, DIBT has a short half-life and high clearance, indicating rapid removal from the bloodstream.[\[6\]](#)
- **Metabolism:** The primary metabolic pathway for DIBT is hydrolysis to its monoester, monoisobutyl phthalate (MIBP).[\[1\]](#)[\[5\]](#) This reaction is likely catalyzed by carboxylesterases in the liver.[\[7\]](#) MIBP is the main metabolite, accounting for approximately 70% of the excreted products.[\[1\]](#) MIBP can be further oxidized by cytochrome P450 enzymes to form hydroxylated metabolites such as 2OH-mono-isobutyl phthalate (2OH-MIBP) and 3OH-mono-isobutyl phthalate (3OH-MIBP).[\[1\]](#)
- **Excretion:** The primary route of excretion for DIBT metabolites is through the urine, with minor excretion observed via the biliary route.[\[5\]](#) In rats, there is little evidence of

accumulation in tissues.[\[5\]](#) Peak concentrations of metabolites in urine are typically observed 2–4 hours after administration.[\[1\]](#)

Metabolic Pathway of Diisobutyl terephthalate

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of DIBT to its primary and secondary metabolites for excretion.

Toxicological Profile

Acute Toxicity

DIBT exhibits a low order of acute toxicity via oral and intraperitoneal routes.[\[5\]](#) Insufficient data are available to definitively characterize its acute dermal or inhalation toxicity.[\[1\]\[8\]](#)

Route	Species	LD50	Reference
Oral	Mouse	12,800 - 39,520 mg/kg bw	[5]
Oral	Rat	16,000 - 60,320 mg/kg bw	[5]
Intraperitoneal	Mouse	3,990 - 12,800 mg/kg bw	[5]
Intraperitoneal	Rat	>1,600 mg/kg bw	[5]

Irritation and Sensitization

According to GHS classifications from one notifier, DIBT is considered to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[2\]](#) However, animal studies have reported minimal skin irritation in guinea pigs and no eye irritation or skin sensitization.[\[5\]](#) Due

to these conflicting reports and a lack of comprehensive data, a definitive conclusion on irritation and sensitization is challenging.[\[8\]](#)

Repeated Dose Toxicity

Subchronic exposure to DIBT has been shown to induce effects on body weight and the liver. [\[1\]](#)[\[8\]](#)

Species	Duration	Route	NOAEL	LOAEL	Key Findings	Reference
Rat	4 months	Dietary	1% in diet	5% in diet	Decreased body and testes weights, increased liver weights.	[5]

Genotoxicity

The genotoxic potential of DIBT has not been fully determined.[\[5\]](#) It has shown mixed results in various assays. DIBT was not mutagenic in bacterial mutation assays but did induce DNA damage (single-strand breaks) in an in vitro Comet Assay.[\[5\]](#) Studies on human mucosal cells of the upper aerodigestive tract indicated that DIBT caused significant DNA damage, with a greater impact than DBP.[\[9\]](#)[\[10\]](#) There is a lack of in vitro chromosomal aberration, mammalian mutation, and in vivo genotoxicity studies.[\[5\]](#)

Assay Type	System	Result	Reference
Bacterial Mutation Assay	Salmonella typhimurium	Negative	[5] [11]
Comet Assay (in vitro)	Not specified	Positive (DNA strand breaks)	[5]
Comet Assay (in vitro)	Human oropharyngeal mucosa	Positive (DNA damage)	[9] [10]

Carcinogenicity

No carcinogenicity data are available for DIBT.[\[5\]](#) Due to insufficient testing on other phthalates, it is not possible to extrapolate the carcinogenic potential for DIBT.[\[5\]](#)

Reproductive and Developmental Toxicity

There is robust evidence that DIBT is a male reproductive and developmental toxicant.[\[12\]](#) Like other phthalates with C4-C6 side chains, DIBP is known to disrupt the androgen-dependent sexual differentiation in male rats.[\[13\]](#)

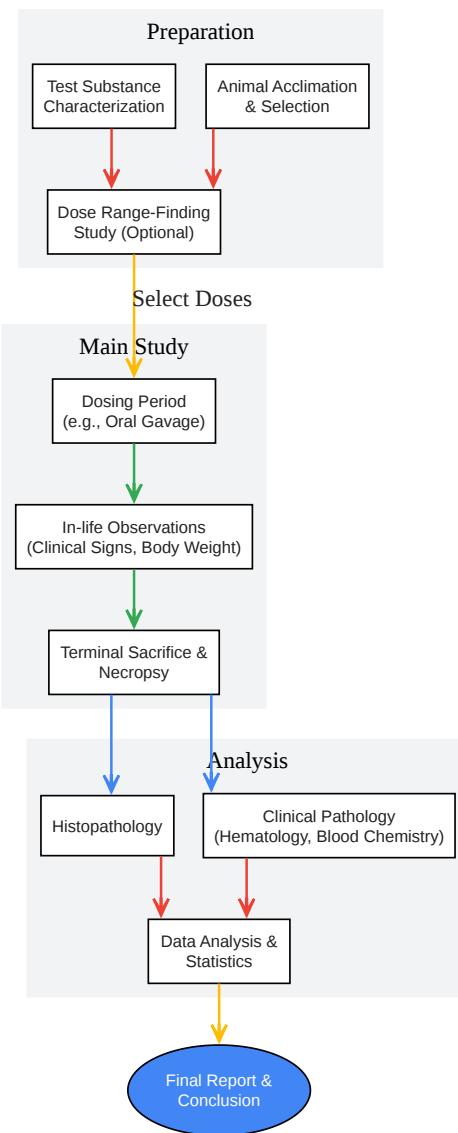
- **Male Reproductive Effects:** In utero exposure in rats leads to a phenotype known as "phthalate syndrome," characterized by underdevelopment of the male reproductive system, decreased anogenital distance (AGD), retained nipples, and germ cell toxicity.[\[1\]](#) It can also cause hypospadias, cleft prepuce, and undescended testes at higher doses.[\[13\]](#) These effects are linked to decreased androgen production in the testes.[\[1\]](#) Male rats and mice exposed during gestation show decreased testosterone and adverse effects on sperm and testicular histology.[\[12\]](#)[\[14\]](#)
- **Developmental Effects:** DIBT is embryotoxic and teratogenic at maternally toxic doses.[\[1\]](#)[\[15\]](#) Exposure during gestation is associated with increased post-implantation loss, decreased fetal weight, and skeletal malformations such as fused sternebrae and retarded ossification.[\[12\]](#)[\[15\]](#)

Species	Exposure Period	Dose (mg/kg/day)	Key Findings	Reference
Rat	Gestation Days 12-21	≥ 250	Reduced anogenital distance (AGD) in male offspring.	[13]
Rat	Gestation Days 12-21	500, 625	Delayed puberty, hypospadias, undescended testes, seminiferous tubule degeneration in adult offspring.	[13]
Rat	Gestation Days 6-20	≥ 500	Maternal toxicity (reduced weight gain), decreased fetal weight.	[1][15]
Rat	Gestation Days 6-20	≥ 500	Increased incidence of undescended testes.	[1][15]
Rat	Gestation Days 6-20	750, 1000	Increased resorptions, skeletal malformations (fused sternebrae, supernumerary ribs).	[15]

Endocrine Disruption

The reproductive and developmental effects of DIBT are primarily attributed to its anti-androgenic activity.^[1] By disrupting androgen production and signaling during critical developmental windows, DIBT interferes with the normal development of the male reproductive tract.^{[1][13]} In female rats, it has been shown to increase ovarian aromatase gene expression.^[1] Studies in zebrafish also indicate that DIBT can disrupt the hypothalamic-pituitary-thyroid (HPT) axis.^[16]

Experimental Protocols


Toxicological assessments of chemicals like DIBT typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and international acceptance.^{[17][18]}

Protocol: Developmental Toxicity Study (based on OECD TG 414)

- **Test Animals:** Young, healthy, nulliparous female rats (e.g., Sprague-Dawley strain) are used. Animals are acclimated to laboratory conditions.
- **Dose Formulation and Administration:** DIBT is typically dissolved or suspended in a suitable vehicle (e.g., olive oil).^[15] Doses are administered daily by oral gavage to pregnant dams during the period of major organogenesis (e.g., gestation days 6 through 20).^[15] At least three dose levels and a concurrent control group (vehicle only) are used.
- **Maternal Observations:** Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.
- **Terminal Examination:** Shortly before expected delivery (e.g., gestation day 21), dams are euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
- **Fetal Examinations:** All fetuses are weighed and examined for external malformations. A subset of fetuses from each litter is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to assess ossification and identify abnormalities.^[15]

- Endpoints: Key endpoints include maternal body weight gain, reproductive indices (e.g., resorption rate), fetal body weight, and the incidence of external, visceral, and skeletal malformations and variations.[15]

Typical Experimental Workflow for a Toxicity Study


[Click to download full resolution via product page](#)

Caption: A generalized workflow for conducting a repeated-dose toxicity study.

Hazard Assessment Framework

The toxicological data gathered are used within a structured risk assessment framework to determine the potential hazard to human health. This process involves identifying adverse effects, determining the dose at which they occur, assessing potential human exposure, and characterizing the overall risk.

Logical Flow of Toxicological Risk Assessment

[Click to download full resolution via product page](#)

Caption: The four-step process of chemical risk assessment, from hazard identification to risk characterization.

Conclusion

The toxicological profile of **Diisobutyl terephthalate** is characterized by low acute toxicity but significant concerns regarding reproductive and developmental effects, particularly in males. [12] Its anti-androgenic activity is the primary mechanism driving these effects, leading to

"phthalate syndrome" in animal models exposed in utero.[\[1\]](#) Evidence also points to liver toxicity following repeated exposure.[\[5\]](#) While data on carcinogenicity are lacking and the genotoxicity profile is incomplete, the robust evidence for reproductive and developmental toxicity positions DIBT as a chemical of concern, warranting careful consideration in risk assessment and regulation.[\[5\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 2. Diisobutyl terephthalate | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutyl terephthalate | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diisobutyl terephthalate - Safety Data Sheet [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpsc.gov [cpsc.gov]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diisobutyl phthalate impairs the androgen-dependent reproductive development of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Developmental toxicity and mechanism of dibutyl phthalate and alternative diisobutyl phthalate in the early life stages of zebrafish (*Danio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological profile of Diisobutyl terephthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099900#toxicological-profile-of-diisobutyl-terephthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com